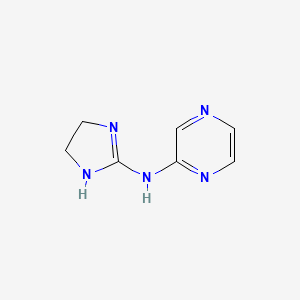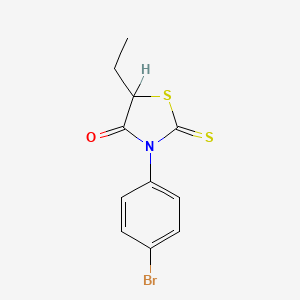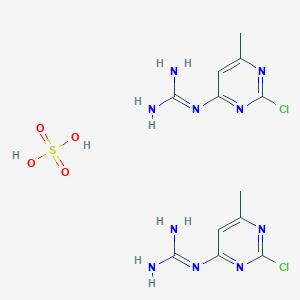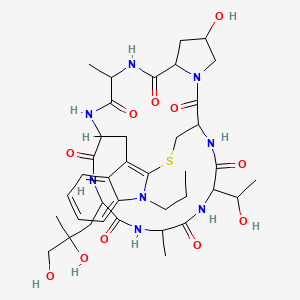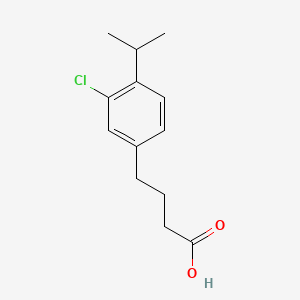
1-Piperazinecarboxylic acid, 4-(2-(butylamino)ethyl)-, cyclohexyl ester, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperazinecarboxylic acid, 4-(2-(butylamino)ethyl)-, cyclohexyl ester, hydrochloride is a complex organic compound that belongs to the piperazine family. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a butylaminoethyl group and a cyclohexyl ester. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinecarboxylic acid, 4-(2-(butylamino)ethyl)-, cyclohexyl ester, hydrochloride typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.
Substitution with Butylaminoethyl Group: The piperazine ring is then reacted with butylamine under controlled conditions to introduce the butylaminoethyl group.
Esterification: The resulting compound is esterified with cyclohexanol in the presence of an acid catalyst to form the cyclohexyl ester.
Formation of Hydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, batch or continuous processing methods are employed.
Purification: The compound is purified using techniques such as recrystallization or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Piperazinecarboxylic acid, 4-(2-(butylamino)ethyl)-, cyclohexyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces amines or alcohols.
Substitution: Produces substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
1-Piperazinecarboxylic acid, 4-(2-(butylamino)ethyl)-, cyclohexyl ester, hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-Piperazinecarboxylic acid, 4-(2-(butylamino)ethyl)-, cyclohexyl ester, hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Piperazinecarboxylic acid, ethyl ester
- 1-Piperazinecarboxylic acid, 4-(4-piperidinyl)-, 1,1-dimethylethyl ester
Uniqueness
1-Piperazinecarboxylic acid, 4-(2-(butylamino)ethyl)-, cyclohexyl ester, hydrochloride is unique due to its specific substitution pattern and the presence of the cyclohexyl ester group, which imparts distinct chemical and biological properties compared to other piperazine derivatives.
Propiedades
Número CAS |
24269-84-9 |
|---|---|
Fórmula molecular |
C17H34ClN3O2 |
Peso molecular |
347.9 g/mol |
Nombre IUPAC |
cyclohexyl 4-[2-(butylamino)ethyl]piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C17H33N3O2.ClH/c1-2-3-9-18-10-11-19-12-14-20(15-13-19)17(21)22-16-7-5-4-6-8-16;/h16,18H,2-15H2,1H3;1H |
Clave InChI |
NFEAUVAOCFDIPS-UHFFFAOYSA-N |
SMILES canónico |
CCCCNCCN1CCN(CC1)C(=O)OC2CCCCC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


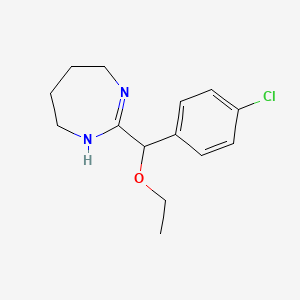
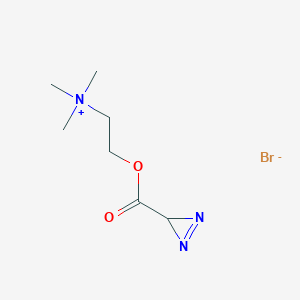
![4,5-Dihydro-2H,6H-[1,3]oxazolo[5,4,3-ij]quinoline-2,6-dione](/img/structure/B14695482.png)
![[4-Amino-6-(methylsulfanyl)-1,3,5-triazin-2-yl]cyanamide](/img/structure/B14695484.png)
